2-(Chloromethyl)-4-(4-methylphenyl)-1,3-thiazole
Overview
Description
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Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the overall reaction mechanism.Molecular Structure Analysis
This would involve a detailed analysis of the compound’s molecular structure, including bond lengths and angles, hybridization states of the atoms, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the compound’s reactivity, including any known reactions it undergoes, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Molecular Structure
- The compound 2,4-chloromethyl-3-anilino-2-(4-methyl-benzoylimido)thiazole, closely related to the requested chemical, is prepared through specific reactions and characterized for its crystal structure. This synthesis contributes to our understanding of thiazole derivatives and their potential applications in molecular chemistry (Liu et al., 2008).
Metabolism in Rats
- A study on the metabolism of 2-acetamido-4-(chloromethyl)thiazole in rats found that it is metabolized differently in germfree rats compared to conventional rats, leading to the formation of specific metabolites. This research is significant in understanding how thiazole derivatives are processed biologically (Bakke et al., 1981).
Potential Antitumor and Antifilarial Agents
- Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, derived from 2-amino-4-(chloromethyl)thiazole, shows significant in vivo antifilarial activity and inhibits leukemia L1210 cell proliferation, highlighting its potential as an antitumor and antifilarial agent (Kumar et al., 1993).
Antibacterial Activity
- The compound N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, which includes a thiazole derivative, exhibits antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum, indicating its potential in antimicrobial applications (Uwabagira et al., 2018).
Photophysical Properties
- A study on the photophysical properties and excited-state intramolecular proton transfer (ESIPT) processes of 2-(2'-hydroxyphenyl)-4-chloromethylthiazole provides insights into the properties of thiazole derivatives under specific conditions, which can be relevant in fields like photochemistry (Liang & Fang, 2021).
HIV-1 Reverse Transcriptase Inhibition
- Isatin thiazoline hybrids, including thiazole derivatives, have been studied for their activity on HIV-1 (Human Immunodeficiency Virus type 1) RT (Reverse Transcriptase), demonstrating their potential in antiviral therapy (Meleddu et al., 2016).
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, including toxicity data and any necessary safety precautions.
Future Directions
This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential applications that have not yet been explored.
properties
IUPAC Name |
2-(chloromethyl)-4-(4-methylphenyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNS/c1-8-2-4-9(5-3-8)10-7-14-11(6-12)13-10/h2-5,7H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCQMMOOYUNWAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4-(4-methylphenyl)-1,3-thiazole | |
CAS RN |
921102-01-4 | |
Record name | 2-(chloromethyl)-4-(4-methylphenyl)-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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